(2r)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol
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Overview
Description
(2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol is an organic compound that features a benzodioxin ring fused with an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Amino Alcohol Group: The amino alcohol moiety can be introduced via reductive amination of the corresponding ketone or aldehyde precursor using reagents such as sodium cyanoborohydride or hydrogenation catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the benzodioxin ring can yield dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides for amide formation.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Dihydro derivatives.
Substitution Products: Amides or other substituted derivatives.
Scientific Research Applications
(2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-(Acetylamino)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]: Similar structure with acetylamino and dihydroxyphenyl groups.
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Contains a tetrahydropyran ring with acetoxymethyl and ethoxybenzyl groups.
Uniqueness
(2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol is unique due to its specific combination of a benzodioxin ring and an amino alcohol moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |
InChI |
InChI=1S/C10H13NO3/c11-8(6-12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2/t8-/m0/s1 |
InChI Key |
ZNJZGKGERMMBKM-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)[C@H](CO)N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CO)N |
Origin of Product |
United States |
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